N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been found to have a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor activities. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its unique chemical structure and range of biochemical and physiological effects. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Future Directions
There are a number of future directions for research on N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. These include further studies into its mechanism of action, as well as its potential applications in the treatment of neurological disorders and other diseases. Additionally, research could be conducted into the synthesis of derivatives of this compound, which may have even more promising properties for scientific research.
Scientific Research Applications
N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3S/c16-11-6-1-2-7-12(11)17-14(22)18-15-20-19-13(25-15)9-4-3-5-10(8-9)21(23)24/h1-8H,(H2,17,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFPWULZYHVXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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